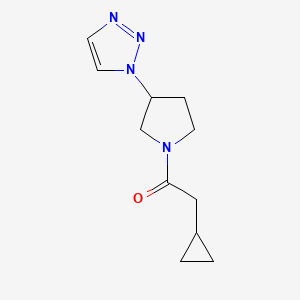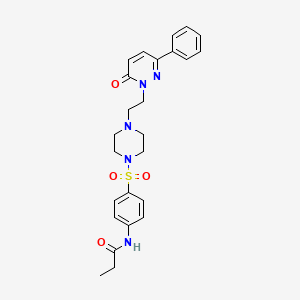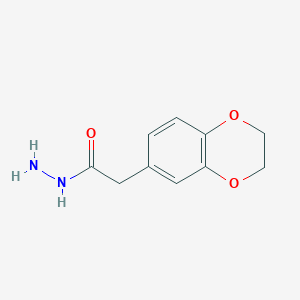
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . It also contains a 1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The cyclopropyl group is a three-membered ring of carbon atoms. The ketone group (C=O) is a functional group with a carbon-oxygen double bond .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The exact structure would depend on the specific locations of the groups on the rings and the configuration of the cyclopropyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted include polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Carbonic Anhydrase-II Inhibitors
This compound has been synthesized and evaluated for its carbonic anhydrase-II enzyme inhibitory activity . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds . This study has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II .
HSP90 Inhibitors
A series of 4-(1H-1,2,3-triazol-1-yl)benzamides, which include this compound, were rationally designed and synthesized as HSP90 inhibitors . Preliminary HSP90 binding assay showed that these compounds exhibited significant HSP90α binding affinity . These compounds could be used as a HSP90 inhibitor for further study .
Anticancer Drug Target
Heat shock protein 90 (HSP90) is a promising anticancer drug target . The compounds containing this moiety underwent substantial growth over the past decades . These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
Antibacterial Activity
The 1,2,3-triazole ring system exhibits myriad of biological activities, including antibacterial activity . This compound, being a 1,2,3-triazole derivative, may also possess antibacterial properties .
Antimalarial Activity
1,2,3-triazole derivatives have been reported to exhibit antimalarial activity . Therefore, this compound may also have potential applications in antimalarial drug development .
Antiviral Activity
1,2,3-triazole derivatives are known to exhibit antiviral activities . This suggests that “1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone” may also have potential antiviral applications .
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,3-triazole derivatives, have been reported to inhibit heat shock protein 90 (hsp90) . HSP90 is a molecular chaperone that plays a crucial role in the folding, maturation, and stabilization of a wide variety of proteins, including key signaling molecules involved in the growth and survival of cells .
Mode of Action
Similar compounds have been shown to bind to the atp-binding pocket of hsp90, inhibiting its function . This interaction leads to the degradation of HSP90 client proteins, disrupting cellular processes and potentially leading to cell death .
Biochemical Pathways
Therefore, HSP90 inhibition can disrupt these processes and have downstream effects on cell growth and survival .
Result of Action
The inhibition of hsp90 can lead to the degradation of its client proteins, disrupting cellular processes and potentially leading to cell death .
Propiedades
IUPAC Name |
2-cyclopropyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-11(7-9-1-2-9)14-5-3-10(8-14)15-6-4-12-13-15/h4,6,9-10H,1-3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTJJBWMALRWPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride](/img/structure/B2612361.png)




![Methyl 5-[[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2612369.png)
![2-(Allylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2612370.png)
![6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid](/img/structure/B2612374.png)

![N-(4-methoxybenzyl)-6-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2612376.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2612379.png)
![1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/no-structure.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2612382.png)